4-(4-Bromo-2-fluorophenyl)butanamide
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Overview
Description
4-(4-Bromo-2-fluorophenyl)butanamide is an organic compound with the molecular formula C10H11BrFNO and a molecular weight of 260.11 g/mol . It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a butanamide chain. This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-(4-Bromo-2-fluorophenyl)butanamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)butanamide typically involves the reaction of 4-bromo-2-fluorobenzene with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-fluorophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The butanamide chain can be oxidized to form carboxylic acids.
Reduction Reactions: The carbonyl group in the butanamide chain can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 4-(4-substituted-2-fluorophenyl)butanamides.
Oxidation: Formation of 4-(4-bromo-2-fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-bromo-2-fluorophenyl)butanol.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-2-fluorophenyl)butanamide
- 4-(4-Bromo-2-chlorophenyl)butanamide
- 4-(4-Bromo-2-methylphenyl)butanamide
Uniqueness
4-(4-Bromo-2-fluorophenyl)butanamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-8-5-4-7(9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXAVENXBUWLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718337 |
Source
|
Record name | 4-(4-Bromo-2-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-73-9 |
Source
|
Record name | 4-(4-Bromo-2-fluorophenyl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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